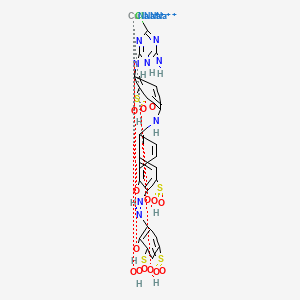![molecular formula C49H48F6N3O6P3RuS2 B12759852 acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate CAS No. 103500-16-9](/img/structure/B12759852.png)
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate is a complex compound that features a ruthenium center coordinated with acetonitrile and a triphosphane ligand. This compound is notable for its applications in catalysis and organic synthesis due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate typically involves the coordination of ruthenium with acetonitrile and the triphosphane ligand. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of trifluoromethanesulfonate as a counterion .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar coordination chemistry techniques used in laboratory synthesis, scaled up for larger production volumes. The use of high-purity reagents and controlled reaction conditions is essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of the triphosphane ligand.
Reduction: Reduction reactions can also occur, particularly in the presence of suitable reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can replace the existing ones. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds .
Scientific Research Applications
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate has several scientific research applications:
Material Science: It is studied for its potential use in the development of new materials with unique electronic and structural properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of the ruthenium center with various substrates. The triphosphane ligand plays a crucial role in stabilizing the ruthenium center and facilitating its interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate: Similar in structure but features a rhodium center instead of ruthenium.
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate: Contains an iridium center, offering different catalytic properties.
Uniqueness
The uniqueness of acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate lies in its specific coordination environment and the electronic properties imparted by the ruthenium center. This makes it particularly effective in certain catalytic applications where other metal centers may not perform as well .
Properties
CAS No. |
103500-16-9 |
|---|---|
Molecular Formula |
C49H48F6N3O6P3RuS2 |
Molecular Weight |
1147.0 g/mol |
IUPAC Name |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/C41H39P3.3C2H3N.2CHF3O3S.Ru/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;3*1-2-3;2*2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;3*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 |
InChI Key |
HYZMSSPZXLGACV-UHFFFAOYSA-L |
Canonical SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


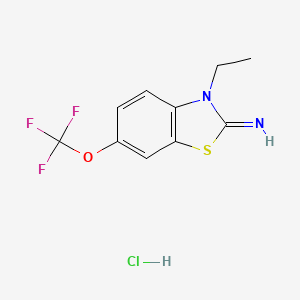
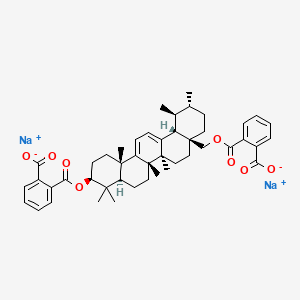
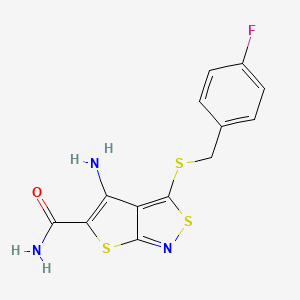
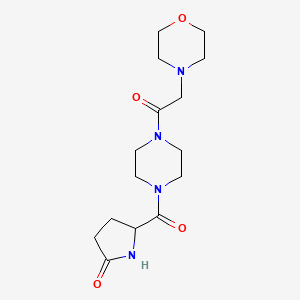
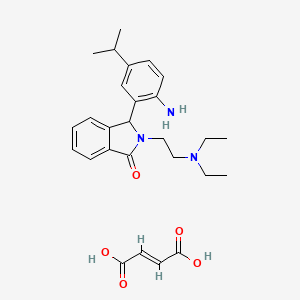


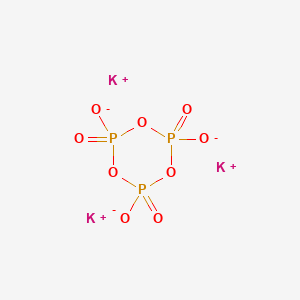
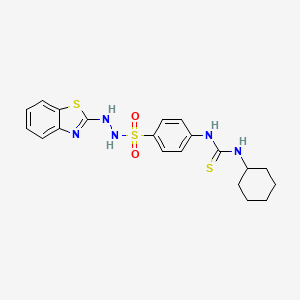
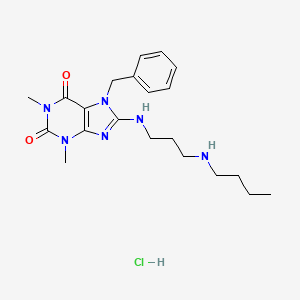

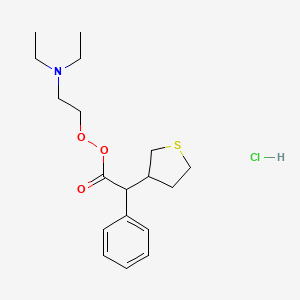
![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)
